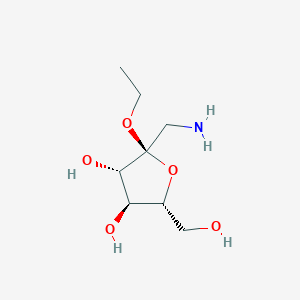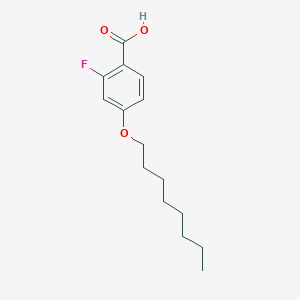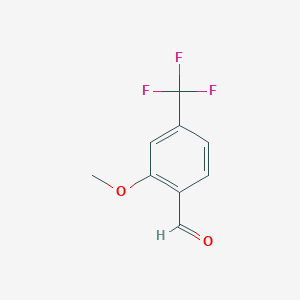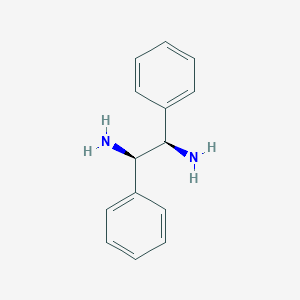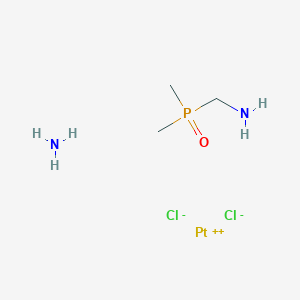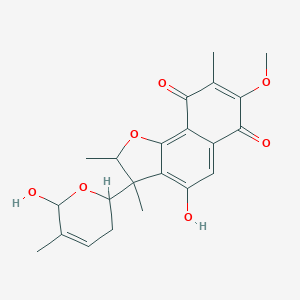![molecular formula C8H8N2O B141639 Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) CAS No. 126230-86-2](/img/structure/B141639.png)
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) is a heterocyclic organic compound that features a pyrimidine ring substituted with a propynyloxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) typically involves the reaction of pyrimidine derivatives with propargyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of propargyl alcohol reacts with a halogenated pyrimidine derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyloxy group can be reduced to form saturated derivatives.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Substitution: Halogenated pyrimidine derivatives and bases like potassium carbonate are frequently used.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Propynyloxy)methyl]pyridine
- 2-[(2-Propynyloxy)methyl]pyrazine
- 2-[(2-Propynyloxy)methyl]pyrrole
Uniqueness
Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyloxy group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
126230-86-2 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-(prop-2-ynoxymethyl)pyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-6-11-7-8-9-4-3-5-10-8/h1,3-5H,6-7H2 |
Clave InChI |
RJTFVCXJSGLPEU-UHFFFAOYSA-N |
SMILES |
C#CCOCC1=NC=CC=N1 |
SMILES canónico |
C#CCOCC1=NC=CC=N1 |
Sinónimos |
Pyrimidine, 2-[(2-propynyloxy)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


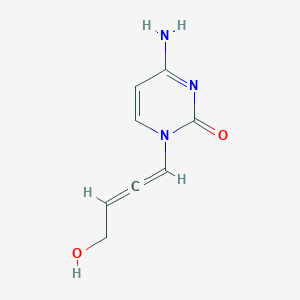

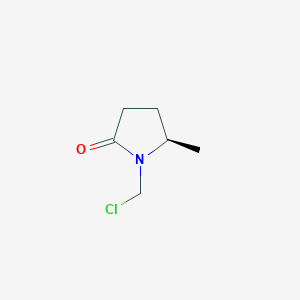
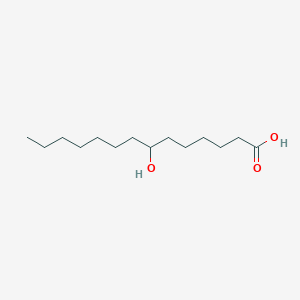

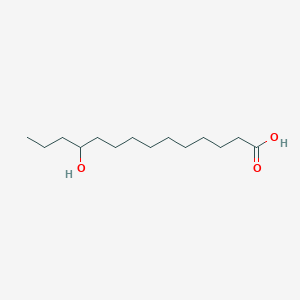
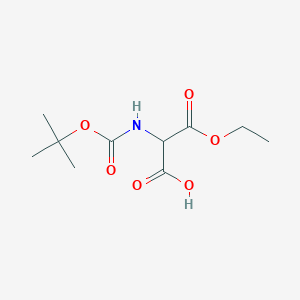
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)
